[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol
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Overview
Description
1-(Aminomethyl)cyclobutylmethanol: is an organic compound with the molecular formula C11H21NO It is a derivative of cyclobutane, featuring both an aminomethyl and a hydroxymethyl group attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclobutanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 1-(Aminomethyl)cyclobutylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form cyclobutylamines or cyclobutanols using reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution: : Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under varying temperatures and solvents.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamines and cyclobutanols.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: : 1-(Aminomethyl)cyclobutylmethanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand .
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer .
Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural stability . This allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler alcohol derivative of cyclobutane.
Cyclobutylamine: An amine derivative of cyclobutane.
Cyclobutanone: A ketone derivative of cyclobutane.
Uniqueness
Structural Complexity: 1-(Aminomethyl)cyclobutylmethanol has both an aminomethyl and a hydroxymethyl group, providing unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-cyclobutylmethanol |
InChI |
InChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2 |
InChI Key |
QPBJHAACMVBNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2(CCC2)CN)O |
Origin of Product |
United States |
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